molecular formula C24H18BrFN4 B3846454 4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B3846454
M. Wt: 461.3 g/mol
InChI Key: HCKLFAVSZBITKD-YUMHPJSZSA-N
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Description

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 4-fluoroaniline, and N-methyl-6-phenylpyrimidin-2-amine. The key steps in the synthesis may include:

    Condensation Reaction: The reaction between 4-bromobenzaldehyde and 4-fluoroaniline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with N-methyl-6-phenylpyrimidin-2-amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: A compound with similar bromophenyl groups.

    4,4’-dibromobenzophenone: Another compound featuring bromophenyl groups.

Uniqueness

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine core. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrFN4/c1-30(27-16-17-7-13-21(26)14-8-17)24-28-22(18-5-3-2-4-6-18)15-23(29-24)19-9-11-20(25)12-10-19/h2-16H,1H3/b27-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLFAVSZBITKD-YUMHPJSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)N=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)/N=C\C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-bromophenyl)-N-[(Z)-(4-fluorophenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine
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